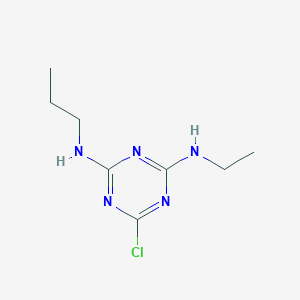

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

説明

6-Chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine is a chloro-substituted 1,3,5-triazine derivative featuring ethyl and propyl amino substituents at the 2- and 4-positions, respectively. Its molecular formula is C₈H₁₄ClN₅, with a molecular weight of 215.7 g/mol (inferred from structurally similar atrazine in ). The compound is structurally related to herbicides like atrazine but differs in the substitution pattern of its alkylamino groups. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

The compound’s synthesis likely follows alkylation routes similar to other triazine derivatives, involving sequential substitution of chlorine atoms on the triazine ring with ethyl and propyl amines. Spectroscopic methods (e.g., NMR, FT-IR) and computational studies (e.g., DFT) are typically employed to confirm its structure and electronic properties, as seen in analogous triazines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms on a triazine ring with ethyl and propyl amines. This substitution can be achieved by refluxing the triazine compound in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified and tested for its efficacy and safety before being marketed for agricultural use.

化学反応の分析

Types of Reactions

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, which react with the triazine compound in solvents like 1,4-dioxane or 1,2-dichloroethane.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired product and reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different properties and applications depending on the substituents introduced.

科学的研究の応用

Agrochemical Applications

Herbicidal Activity

Research indicates that 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine may serve as an effective herbicide. Its mechanism involves the inhibition of specific biochemical pathways in plants, which can disrupt growth and development. This compound has been compared to other triazine herbicides like Atrazine and Simazine, which are known for their efficacy in weed control.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Atrazine | C₈H₁₁ClN₅ | Widely used herbicide; similar structure but different substituents. |

| Simazine | C₈H₁₄ClN₅ | Another herbicide with a similar mechanism of action. |

| Terbuthylazine | C₁₃H₁₈ClN₅ | More complex triazine herbicide; includes additional functional groups. |

Fungal and Bacterial Resistance

Additionally, studies suggest that this compound may exhibit antifungal and antibacterial properties. Its potential to inhibit pathogen growth makes it a candidate for agricultural applications where disease resistance is crucial.

Pharmaceutical Applications

While specific research on the pharmaceutical applications of this compound is limited, its structural similarity to other biologically active triazines suggests possible therapeutic uses. Triazine derivatives have been known to display various biological activities including anti-cancer properties.

Environmental Impact Studies

Research into the environmental impact of this compound is essential for its application in agriculture. Studies have focused on its interactions with soil microorganisms and non-target organisms to assess its safety and efficacy in ecosystems. Understanding these interactions can help mitigate any adverse effects while maximizing agricultural benefits.

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

-

Field Trials for Herbicidal Efficacy

Field trials have demonstrated that this compound effectively reduces weed populations in controlled environments compared to untreated plots. -

Antimicrobial Activity Assessment

Laboratory tests have shown promising results regarding its antibacterial properties against common agricultural pathogens. -

Toxicity Evaluation

Toxicity studies on non-target organisms have indicated a need for careful application to prevent ecological disruption.

作用機序

The mechanism of action of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in chloroplasts, disrupting the electron transport chain and leading to the cessation of photosynthesis. This ultimately results in the death of the targeted weeds .

類似化合物との比較

Comparison with Similar Triazine Compounds

The following table compares 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine with key analogs in terms of structure, properties, and applications:

Key Structural and Functional Differences:

Branched groups (e.g., isopropyl) reduce water solubility compared to linear analogs . Simazine (diethyl) and propazine (diisopropyl) exhibit lower solubility and higher soil adsorption than monoalkylated derivatives .

Degradation Pathways :

- Atrazine degrades via dealkylation to form intermediates like CEAT (ethyl-methyl) and CAIT (isopropyl) . The target compound’s propyl group may yield distinct degradation products, such as 6-chloro-N-propyl-1,3,5-triazine-2,4-diamine , though specific data are lacking.

Environmental Impact: Atrazine is classified as a possible human carcinogen (IARC Group 3) , while the target compound’s toxicity profile remains unstudied.

Synthetic Relevance :

- Triazines with allyl or cyclopropyl substituents (e.g., N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine , 6-chloro-N,N'-(cyclopropyl)-1,3,5-triazine-2,4-diamine ) are explored for specialized applications, such as photodynamic therapy or agrochemical research.

生物活性

6-Chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine (CAS Number: 90952-64-0) is a triazine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including its effects on cell viability, receptor binding affinities, and potential applications in pharmacology and agriculture.

- Molecular Formula : C₈H₁₄ClN₅

- Molecular Weight : 173.604 g/mol

- Structure : The compound is characterized by a triazine ring substituted with chlorine and ethyl and propyl groups, which may influence its biological interactions.

1. Cell Viability and Cytotoxicity

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related compound (9c) showed a substantial reduction in cell viability in lung cancer cell lines (A549 and NCI-H1299), with viability decreasing to 59.9% and 68.8% respectively at a concentration of 25 μM . This suggests that compounds similar to this compound may also possess cytotoxic properties.

2. Receptor Binding Affinities

Triazine derivatives have been evaluated for their binding affinities to various receptors. In particular, studies involving related triazines indicated strong interactions with adenosine receptors (hA1 and hA3), which are implicated in tumor proliferation . Compounds with structural similarities to 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine demonstrated varying degrees of selectivity and inhibition at these receptors, suggesting potential applications in cancer therapeutics.

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 9c | hA1 | High |

| 9c | hA3 | Moderate |

3. Antifungal Activity

The antifungal properties of triazine derivatives have been explored as well. In comparative studies, certain triazines exhibited significant inhibitory effects against fungi such as Aspergillus flavus. The activity was measured using the inhibition zone diameter (IZD), with some compounds showing an IZD of over 20 mm . Although specific data on 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine's antifungal activity is limited, its structural characteristics suggest it may also exhibit similar properties.

Case Study 1: Lung Cancer Cell Lines

In a recent study focusing on the biological evaluation of triazine derivatives, compound 9c was shown to significantly reduce the viability of lung cancer cells through mechanisms involving increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization . This study highlights the potential of triazines as anti-cancer agents.

Case Study 2: Receptor Modulation

Another investigation into the modulation of adenosine receptors found that certain triazine derivatives could act as antagonists or partial agonists at hA1 and hA3 receptors. For example, compounds showed up to 88% inhibition at hA3AR in antagonist mode . This dual action could be beneficial for therapeutic strategies targeting these receptors in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a chlorinated triazine core. For example, reacting cyanuric chloride with ethylamine and propylamine in a stepwise manner under controlled pH (8–10) and temperature (0–5°C) to minimize side reactions. Solvent choice (e.g., acetone or dichloromethane) and stoichiometric ratios of amines are critical for regioselectivity. Evidence from triazine derivative syntheses highlights the importance of microwave-assisted methods to reduce reaction times and improve yields (e.g., from 12 hours to 2 hours at 80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : The IR spectrum (e.g., NIST data) shows characteristic N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹). Peaks at 1550–1650 cm⁻¹ correspond to triazine ring stretching .

- NMR : H NMR should resolve ethyl (δ 1.2–1.4 ppm, triplet) and propyl (δ 0.9–1.1 ppm, triplet) groups, while C NMR confirms chlorine substitution (C-Cl at δ 120–130 ppm).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 187.63 (molecular weight = 187.63 g/mol) with fragmentation patterns indicating loss of ethyl/propyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for triazine derivatives, and what methodological considerations are critical?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite interference (e.g., nitroso derivatives in degradation pathways). To address this:

- Standardize Assays : Use OECD guidelines for acute toxicity (e.g., LD in rats) and prioritize metabolite profiling via LC-MS/MS to identify confounding degradation products .

- Control Environmental Variables : Stability studies (pH, UV exposure) can clarify degradation kinetics, as triazines like simazine hydrolyze faster under acidic conditions (t = 30 days at pH 5 vs. 150 days at pH 7) .

Q. What strategies are employed to optimize the pharmacokinetic properties of triazine-based compounds for therapeutic applications?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with hydrophilic co-formers (e.g., succinic acid) or PEGylation improves aqueous solubility, critical for compounds with logP > 3 (e.g., logP = 2.8 for 6-chloro-N-ethyl-N'-propyl-triazine) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to reduce CYP450-mediated oxidation. For example, fluorinated analogs of simazine show 2-fold longer plasma half-lives in murine models .

- Bioavailability Testing : Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA assays for blood-brain barrier penetration predictions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting herbicidal efficacy for structurally similar triazine derivatives?

- Methodological Answer : Efficacy variations stem from substituent-dependent interactions with target enzymes (e.g., plastoquinone-binding protein in photosynthesis). For example:

- Atrazine (N-ethyl, N'-isopropyl) shows higher binding affinity (K = 0.5 nM) than propazine (N,N'-diisopropyl; K = 1.2 nM) due to steric effects .

- Experimental Design Fix : Conduct competitive binding assays with radiolabeled triazines (e.g., C-atrazine) and isolated chloroplasts to quantify inhibition thresholds .

特性

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLRLYVGXPSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536638 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-64-0 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。